molecular formula C11H22O4S B14301601 Dec-9-yn-1-ol;methanesulfonic acid CAS No. 119227-71-3

Dec-9-yn-1-ol;methanesulfonic acid

Cat. No.: B14301601
CAS No.: 119227-71-3
M. Wt: 250.36 g/mol
InChI Key: AWESFRMLAVNTNI-UHFFFAOYSA-N
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Description

Dec-9-yn-1-ol;methanesulfonic acid is a compound that combines the properties of an alkyne alcohol and a sulfonic acid. The compound has the molecular formula C11H22O4S and a molecular weight of 250.355 g/mol . It is known for its unique chemical structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) attached to a long carbon chain, along with a methanesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dec-9-yn-1-ol;methanesulfonic acid typically involves the reaction of 9-decyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction can be represented as follows:

9-Decyn-1-ol+Methanesulfonyl chlorideDec-9-yn-1-ol;methanesulfonic acid\text{9-Decyn-1-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 9-Decyn-1-ol+Methanesulfonyl chloride→Dec-9-yn-1-ol;methanesulfonic acid

Industrial Production Methods

Industrial production methods for methanesulfonic acid involve the oxidation of dimethylsulfide using various oxidizing agents such as oxygen, chlorine, or nitric acid . The process developed by BASF involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen .

Chemical Reactions Analysis

Types of Reactions

Dec-9-yn-1-ol;methanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of methanesulfonate esters.

Scientific Research Applications

Dec-9-yn-1-ol;methanesulfonic acid has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dec-9-yn-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, while the methanesulfonic acid group can act as a strong acid catalyst in various chemical processes . The pathways involved include the activation of nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    9-Decyn-1-ol: Similar structure but lacks the methanesulfonic acid group.

    Methanesulfonic acid: Lacks the alkyne and alcohol groups.

    2-Decyn-1-ol: Similar structure but with the triple bond at a different position.

Uniqueness

Dec-9-yn-1-ol;methanesulfonic acid is unique due to the presence of both an alkyne and a methanesulfonic acid group in the same molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

CAS No.

119227-71-3

Molecular Formula

C11H22O4S

Molecular Weight

250.36 g/mol

IUPAC Name

dec-9-yn-1-ol;methanesulfonic acid

InChI

InChI=1S/C10H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11;1-5(2,3)4/h1,11H,3-10H2;1H3,(H,2,3,4)

InChI Key

AWESFRMLAVNTNI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C#CCCCCCCCCO

Origin of Product

United States

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